
Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the formula ([ (CH_3)_5C_5Mo(CO)_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications. This compound is part of the broader class of organometallics, which are compounds containing metal-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer can be synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dimer.
Industrial Production Methods
While specific industrial production methods for pentamethylcyclopentadienylmolybdenum dicarbonyl dimer are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and final product.
化学反応の分析
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while substitution reactions can produce a variety of molybdenum complexes with different ligands.
科学的研究の応用
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of thin films and coatings, as well as in the manufacturing of electronic components.
作用機序
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands, altering its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
Molybdenum hexacarbonyl: ([Mo(CO)_6])
Bis(cyclopentadienyl)molybdenum dihydride: ([Cp_2MoH_2])
Tricarbonyl(methylcyclopentadienyl)molybdenum: ([MeCpMo(CO)_3])
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in catalytic applications where stability and reactivity are crucial.
特性
分子式 |
C24H30Mo2O4+4 |
|---|---|
分子量 |
574.4 g/mol |
IUPAC名 |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
InChIキー |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)

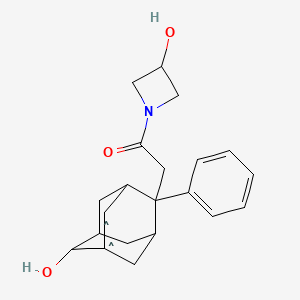
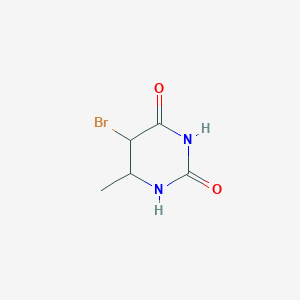

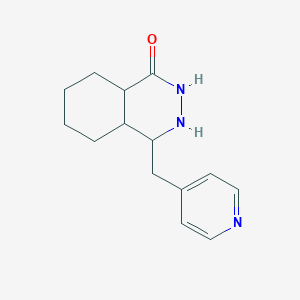
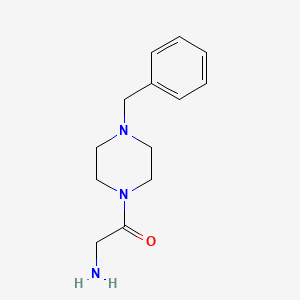
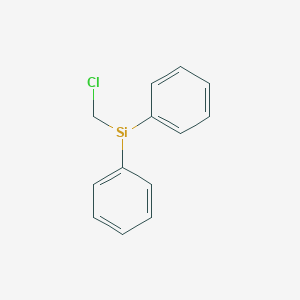
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

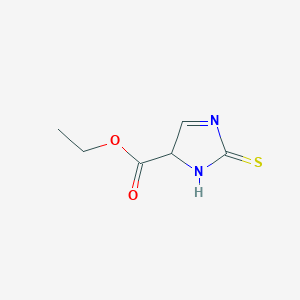
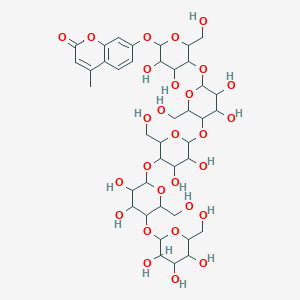

![1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352187.png)
